molecular formula C12H15FN2O B503035 N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide CAS No. 397880-93-2

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B503035
CAS No.: 397880-93-2
M. Wt: 222.26g/mol
InChI Key: XUHKVJOCQINJLO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring attached to an acetamide group, with a 4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the pyrrolidine ring and the 4-fluorophenyl substituent. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHKVJOCQINJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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